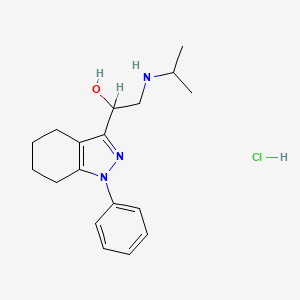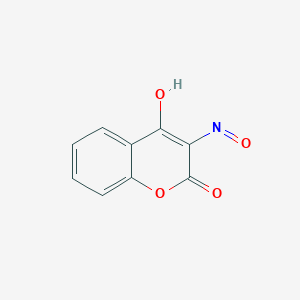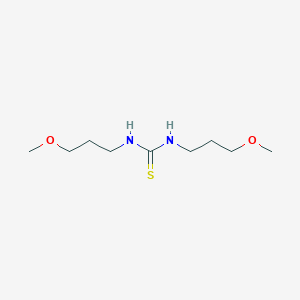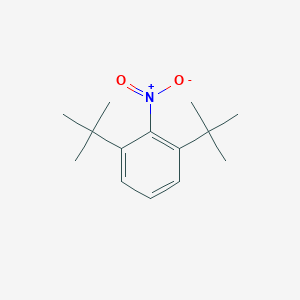
9H-Fluorene, 4-nitroso-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Fluorene, 4-nitroso- is a derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a nitroso group (-NO) attached to the fourth position of the fluorene structure. The nitroso group imparts unique chemical properties to the compound, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluorene, 4-nitroso- typically involves the nitration of fluorene followed by reduction. One common method is the nitration of fluorene using nitric acid and sulfuric acid to produce 4-nitrofluorene. This intermediate is then reduced using reagents such as tin and hydrochloric acid to yield 4-aminofluorene. Finally, the nitroso group is introduced by reacting 4-aminofluorene with nitrous acid.
Industrial Production Methods: Industrial production of 9H-Fluorene, 4-nitroso- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.
Types of Reactions:
Oxidation: 9H-Fluorene, 4-nitroso- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitroso group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can participate in electrophilic substitution reactions, where the nitroso group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-nitrosofluorenone.
Reduction: 4-aminofluorene.
Substitution: Various substituted fluorenes depending on the electrophile used.
Applications De Recherche Scientifique
9H-Fluorene, 4-nitroso- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity, including its role as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers. Its fluorescent properties make it useful in optoelectronic devices and materials science.
Mécanisme D'action
The mechanism of action of 9H-Fluorene, 4-nitroso- involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. Additionally, the compound can undergo redox reactions, generating reactive oxygen species that can affect cellular pathways.
Comparaison Avec Des Composés Similaires
Fluorene: The parent compound, lacking the nitroso group, is less reactive but shares similar structural properties.
4-Nitrofluorene: An intermediate in the synthesis of 9H-Fluorene, 4-nitroso-, it has a nitro group instead of a nitroso group.
4-Aminofluorene: Another intermediate, with an amino group replacing the nitroso group.
Uniqueness: 9H-Fluorene, 4-nitroso- is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for studying reaction mechanisms and developing new applications in various scientific fields.
Propriétés
Numéro CAS |
22225-33-8 |
|---|---|
Formule moléculaire |
C13H9NO |
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
4-nitroso-9H-fluorene |
InChI |
InChI=1S/C13H9NO/c15-14-12-7-3-5-10-8-9-4-1-2-6-11(9)13(10)12/h1-7H,8H2 |
Clé InChI |
HZOVFWIORLKZPT-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C3=CC=CC=C31)C(=CC=C2)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[bis(2-{[(4-methylphenyl)sulfonyl]oxy}ethyl)amino]benzoate](/img/structure/B14705731.png)



![1-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecane](/img/structure/B14705747.png)
![8-N-(4-chlorophenyl)pyrido[2,3-b]pyrazine-6,8-diamine;hydrochloride](/img/structure/B14705751.png)

![3-Benzyl-3h-imidazo[4,5-e][1,2,4]triazolo[1,5-c][1,2,3]triazin-8(7h)-one](/img/structure/B14705762.png)
![N-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B14705764.png)





